molecular formula C17H21N3O4S B5351149 1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE

1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE

Cat. No.: B5351149
M. Wt: 363.4 g/mol
InChI Key: DGPWFMQDDDPVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a dimethoxyphenyl group, a sulfonyl group, and a pyridyl group attached to a piperazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step in this synthesis is the aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridyl and piperazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.

Scientific Research Applications

1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological context and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2,5-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE
  • 1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PHENYLETHYL)PIPERAZINE

Uniqueness

1-[(2,4-DIMETHOXYPHENYL)SULFONYL]-4-(2-PYRIDYL)PIPERAZINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both dimethoxyphenyl and pyridyl groups allows for unique interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonyl-4-pyridin-2-ylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-23-14-6-7-16(15(13-14)24-2)25(21,22)20-11-9-19(10-12-20)17-5-3-4-8-18-17/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGPWFMQDDDPVNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=N3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47199438
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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